![molecular formula C27H26N2O2 B2417197 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole CAS No. 618406-87-4](/img/structure/B2417197.png)

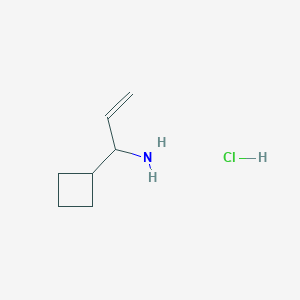

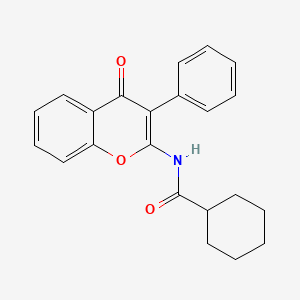

3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, such as the one you’re asking about, are known to have various biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Synthesis Analysis

Indole derivatives can be synthesized based on the inhibitory effect of certain analogues on tubulin polymerization . A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have been designed and synthesized .Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques like 1H-NMR and 13C-NMR . For example, the 1H-NMR of a similar compound showed various peaks corresponding to different types of hydrogen atoms in the molecule .Chemical Reactions Analysis

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be analyzed using techniques like 1H-NMR and 13C-NMR . For example, the 1H-NMR of a similar compound showed various peaks corresponding to different types of hydrogen atoms in the molecule .Scientific Research Applications

Synthesis and Structural Analysis

Indole derivatives, including those structurally similar to 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, have garnered significant interest due to their diverse applications across various fields. A study by Tariq et al. (2020) highlights the synthesis and characterization of novel indole-based derivatives. These compounds were analyzed using spectroscopic methods and X-ray diffraction (XRD) studies to determine bond angles, lengths, and specific space groups. Additionally, density functional theory (DFT) was utilized to investigate the optimized geometry, molecular electrostatic potential, and nonlinear optical properties, indicating potential high-tech applications for these molecules (Tariq et al., 2020).

Pharmaceutical Applications

In pharmaceutical research, the synthesis of new compounds containing elements of the indole structure is a critical area of study. For instance, Avdeenko et al. (2020) investigated the synthesis of new derivatives of 2,3-dimethylindole, revealing the potential for these compounds to exhibit various biological activities. This study underscores the importance of the indole framework in the development of potentially biologically active compounds (Avdeenko et al., 2020).

Materials Science and Catalysis

In materials science, indole derivatives are explored for their potential in novel applications. A study by Hamad et al. (2021) on indole-based organic anode catalysts for glucose electrooxidation demonstrates the versatility of indole structures. The research involved synthesizing and investigating the electrochemical properties of novel indole derivatives, highlighting their potential as environmentally friendly and alternative catalysts for direct glucose fuel cells (Hamad et al., 2021).

Environmental Applications

Indole structures are also relevant in environmental applications. Verma et al. (2016) explored the use of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic environments. Their study indicated that these compounds effectively inhibit corrosion, adhering to steel surfaces and demonstrating potential for practical applications in corrosion prevention (Verma et al., 2016).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound could have diverse molecular and cellular effects.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-[(2,3-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2/c1-16-24(18-10-5-7-13-21(18)28-16)26(20-12-9-15-23(30-3)27(20)31-4)25-17(2)29-22-14-8-6-11-19(22)25/h5-15,26,28-29H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBVNPQUQLEBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC=C3)OC)OC)C4=C(NC5=CC=CC=C54)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2417116.png)

![Methyl 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2417118.png)

![6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2417120.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2417124.png)